Potassium 3-Indoleacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

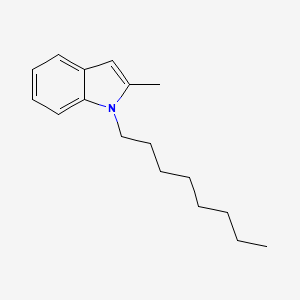

Potassium 3-Indoleacetate is a potassium salt of indole-3-acetic acid, a naturally occurring plant hormone in the auxin family. This compound plays a crucial role in plant growth and development, influencing processes such as cell elongation, root formation, and response to light and gravity.

Mechanism of Action

Target of Action

Potassium 3-Indoleacetate, also known as potassium 2-(1H-indol-3-yl)acetate or Potassium 1H-indole-3-acetate, is a compound that primarily targets various biochemical pathways in microorganisms . It is produced by bacterial species and plays a significant role in their growth, development, and interaction with plants .

Mode of Action

This compound interacts with its targets by participating in various biochemical reactions. It is synthesized by bacteria and used as a phytohormone to interact with plants as part of their colonization strategy . This interaction includes phytostimulation and circumvention of basal plant defense mechanisms .

Biochemical Pathways

This compound is involved in several biosynthesis pathways reported in microorganisms. These include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . These pathways interact with each other through common key genes to constitute a network of this compound biosynthesis .

Pharmacokinetics

It is known that potassium compounds, in general, have high gi absorption . More research is needed to understand the specific ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It is known to regulate almost all aspects of plant growth and development . High levels of this tryptophan metabolite may indicate a depletion of tryptophan .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of digestive disorders can leave large amounts of undigested protein in the gut lumen and may increase levels of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 3-Indoleacetate can be synthesized through several methods. One common approach involves the reaction of indole-3-acetic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where indole-3-acetic acid is dissolved in water, and potassium hydroxide is added gradually. The mixture is stirred until the reaction is complete, resulting in the formation of potassium 1H-indole-3-acetate.

Industrial Production Methods

In industrial settings, the production of potassium 1H-indole-3-acetate may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the purification of the final product can be achieved through crystallization or other separation techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-Indoleacetate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of indole-3-carboxylic acid.

Reduction: Reduction reactions can convert the compound into indole-3-ethanol.

Substitution: Substitution reactions can occur at the indole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Indole-3-carboxylic acid.

Reduction: Indole-3-ethanol.

Substitution: Various substituted indole derivatives, depending on the reagents used.

Scientific Research Applications

Potassium 3-Indoleacetate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various indole derivatives, which are important in medicinal chemistry.

Biology: The compound is studied for its role in plant physiology and development, particularly in understanding auxin signaling pathways.

Medicine: Research explores its potential therapeutic applications, including its effects on cell growth and differentiation.

Industry: It is used in the agricultural sector to promote plant growth and enhance crop yields.

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetic acid: The parent compound, which is also a natural auxin.

Indole-3-butyric acid: Another synthetic auxin with similar functions but different chemical structure.

Naphthaleneacetic acid: A synthetic auxin used in agriculture.

Uniqueness

Potassium 3-Indoleacetate is unique due to its potassium salt form, which enhances its solubility and stability compared to its parent compound, indole-3-acetic acid. This makes it more suitable for certain applications, particularly in agricultural formulations where solubility and stability are crucial.

Properties

CAS No. |

2338-19-4 |

|---|---|

Molecular Formula |

C10H9KNO2 |

Molecular Weight |

214.28 g/mol |

IUPAC Name |

potassium;2-(1H-indol-3-yl)acetate |

InChI |

InChI=1S/C10H9NO2.K/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5H2,(H,12,13); |

InChI Key |

GFKUBOUAPPROAC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)[O-].[K+] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)O.[K] |

Key on ui other cas no. |

2338-19-4 |

Pictograms |

Corrosive; Irritant |

Related CAS |

87-51-4 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid](/img/structure/B1360363.png)